1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamino group, linked via a pyrrolidinyl-oxy bridge to an ethanone moiety bearing a pyrazole ring. Its molecular formula is C₁₇H₂₂N₆O₂ (based on structural analogs in ), with a molecular weight of ~346.4 g/mol.
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19(2)13-4-5-14(18-17-13)23-12-6-9-20(10-12)15(22)11-21-8-3-7-16-21/h3-5,7-8,12H,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKKFVPGHYLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structural components include a pyridazine ring, a pyrrolidine ring, and an ethoxyethanone moiety, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 357.414 g/mol. The compound features multiple functional groups that enhance its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 357.414 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
The biological activity of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is primarily attributed to its interaction with various enzymes and receptors. The pyridazine ring has been shown to modulate the activity of specific molecular targets, potentially leading to therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Pharmacological Properties
Research indicates that compounds similar to 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibit various pharmacological effects:
- Anticancer Activity : Related compounds have demonstrated the ability to interfere with cancer cell proliferation and induce apoptosis in vitro.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by modulating cytokine production.
Applications in Drug Development
The unique structure of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone positions it as a valuable intermediate in drug discovery. Its potential applications include:
- Lead Compound for Anticancer Drugs : Given its structural similarity to known anticancer agents, further exploration could yield new therapeutic candidates.
- Neurological Disorders Treatment : The modulation of neurotransmitter systems suggests applications in treating conditions like depression and anxiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of ethanone derivatives with heteroaromatic substitutions. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The target compound’s dimethylamino group on pyridazine enhances water solubility compared to non-polar analogs like benzoxazole derivatives .
- Stability : Pyridazine’s electron-deficient nature may reduce oxidative stability relative to pyridine-based analogs (e.g., ).
- Spectroscopic Data :
Q & A
Q. Example Optimization Table :
| Step | Condition Adjustment | Yield Improvement | Reference |
|---|---|---|---|
| Pyridazine alkylation | Use of K₂CO₃ in DMF (80°C) | 65% → 78% | |
| Ethanone condensation | ZnCl₂ catalysis (rt, 12h) | 50% → 68% |
What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 8.1–8.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and pyrazole (δ 7.2–7.8 ppm). Multiplicity analysis confirms substitution patterns .
- FTIR : Key stretches include C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
- X-ray crystallography : Resolves absolute configuration and bond angles. For analogous compounds, data-to-parameter ratios >10 ensure reliability (e.g., R factor = 0.068 in ).
Critical Tip : Combine LC-MS with elemental analysis to verify molecular weight and purity (>95%) before crystallography .
How should discrepancies in reported biological activities of this compound be systematically investigated?
Advanced Research Question
Contradictory bioactivity data may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, reports IC₅₀ variations (±15%) due to differing MTT assay incubation periods.
- Structural analogs : Compare activities of derivatives (e.g., nitro vs. amino substitutions) to isolate pharmacophore contributions .
- Dose-response curves : Use Hill slope analysis to distinguish true efficacy from assay noise. Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. Methodological Approach :
Validate purity via HPLC (≥98%).
Test in ≥3 biological replicates with positive/negative controls.
Apply statistical models (ANOVA) to identify outliers .
What are the critical considerations in designing in vitro assays to evaluate the biological activity of this compound?
Advanced Research Question
- Cell line selection : Prioritize relevance to target pathways (e.g., cancer models for kinase inhibition studies). Avoid overused lines (e.g., HEK293) unless validating specificity .
- Solubility and stability : Pre-screen in DMSO/PBS mixtures; monitor degradation via LC-MS over 24h .
- Control compounds : Include structurally similar inactive analogs to rule out nonspecific effects. For example, used a pyrrolidine-free derivative as a negative control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
